![molecular formula C15H17N2O7- B14498058 2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate CAS No. 64066-69-9](/img/structure/B14498058.png)
2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is a complex organic compound featuring a unique structure that includes a hydroxyethyl group, an oxoazetidin ring, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate typically involves multiple steps. One common method starts with the preparation of the oxoazetidin ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The hydroxyethyl group is then introduced via a nucleophilic substitution reaction. Finally, the nitrophenyl group is added through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbonate group.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an aminophenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-phenylpropyl carbonate
- 2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-methylphenyl)propyl carbonate
- 2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-chlorophenyl)propyl carbonate
Uniqueness
Compared to similar compounds, 2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Propriétés
Numéro CAS |
64066-69-9 |
|---|---|
Formule moléculaire |
C15H17N2O7- |
Poids moléculaire |
337.30 g/mol |
Nom IUPAC |
[2-[2-(2-hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl] carbonate |
InChI |
InChI=1S/C15H18N2O7/c1-8(12-11(6-7-18)16-14(12)19)13(24-15(20)21)9-2-4-10(5-3-9)17(22)23/h2-5,8,11-13,18H,6-7H2,1H3,(H,16,19)(H,20,21)/p-1 |
Clé InChI |
RMZSBUUTKULXPU-UHFFFAOYSA-M |
SMILES canonique |
CC(C1C(NC1=O)CCO)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


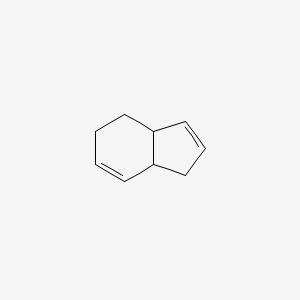

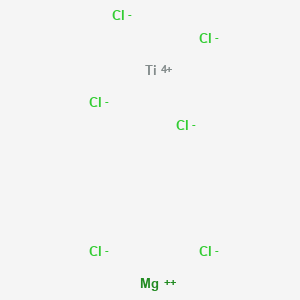
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)

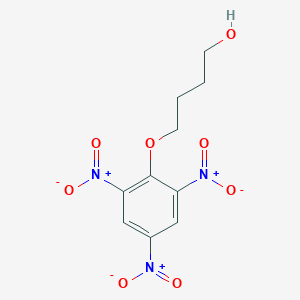
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)

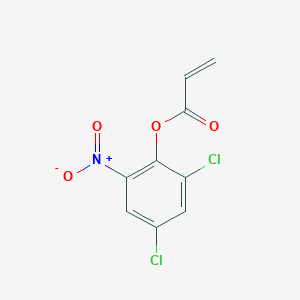
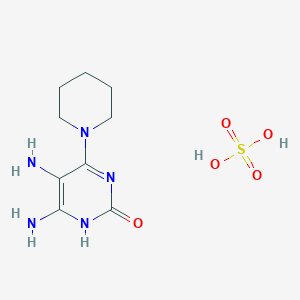
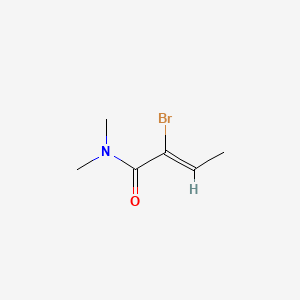
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
